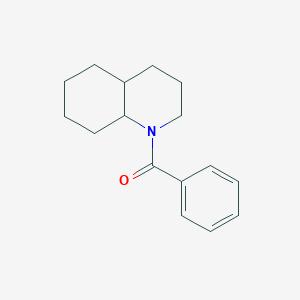

1-benzoyldecahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl(phenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c18-16(14-8-2-1-3-9-14)17-12-6-10-13-7-4-5-11-15(13)17/h1-3,8-9,13,15H,4-7,10-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQKAXPIRYDMHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzoyldecahydroquinoline and Analogues

General Synthetic Routes to the 1-Benzoyldecahydroquinoline Core

The construction of the fundamental this compound structure can be achieved through various synthetic strategies, ranging from multi-step sequences that build the heterocyclic system from acyclic precursors to more direct one-pot procedures that introduce the benzoyl group onto a pre-existing decahydroquinoline (B1201275) ring.

Multi-Step Synthesis Strategies from Precursors

Multi-step synthesis provides a versatile and controlled approach to complex molecules by systematically building up the structure through a sequence of chemical reactions. springernature.com This strategy allows for the careful installation of desired functional groups and stereocenters at various stages of the synthesis. springernature.comrsc.org For the synthesis of the decahydroquinoline ring system, a common multi-step approach involves the construction of a substituted cyclohexanone (B45756) or piperidine (B6355638) ring followed by cyclization to form the bicyclic core.

One established multi-step route to the decahydroquinoline core, which can then be N-benzoylated, starts from substituted cyclohexanones. For instance, a δ-ketoacid can be synthesized and then subjected to a cyclocondensation reaction. ub.edu This is often followed by a series of transformations including reductions and functional group manipulations to yield the desired decahydroquinoline scaffold. ub.edu The final N-benzoylation can then be accomplished using benzoyl chloride or a similar benzoylating agent. unacademy.com

One-Pot Reaction Sequences for N-Benzoylation of Decahydroquinolines

One-pot reactions offer a more streamlined and efficient approach by combining multiple reaction steps into a single procedural operation without the isolation of intermediates. uwindsor.ca This can lead to significant savings in time, reagents, and solvents. For the synthesis of this compound, a one-pot procedure can be envisioned where the decahydroquinoline starting material is directly N-benzoylated.

A general and widely used method for the N-benzoylation of secondary amines like decahydroquinoline is the Schotten-Baumann reaction. unacademy.com This typically involves treating the amine with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide (B78521), to neutralize the hydrogen chloride byproduct. unacademy.com The reaction is often carried out in a two-phase solvent system. unacademy.com

A one-pot approach for the synthesis of related N-heterocycles has been developed involving tandem reactions. researchgate.net While a specific one-pot synthesis for this compound from simpler precursors is not extensively documented, the N-benzoylation of a commercially available or previously synthesized decahydroquinoline can be readily performed in a single step.

| Reagent 1 | Reagent 2 | Base | Solvent | Product | Ref. |

| Decahydroquinoline | Benzoyl Chloride | Aq. NaOH | Dichloromethane/Water | This compound | unacademy.com |

| Decahydroquinoline | Benzoic Anhydride | Triethylamine | Dichloromethane | This compound |

Stereoselective and Enantioselective Synthesis of this compound

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for compounds with multiple chiral centers like decahydroquinoline. psu.edu Stereoselective and enantioselective methods aim to produce a specific stereoisomer of the target molecule.

Diastereoselective Approaches

Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others. In the context of this compound, this often involves controlling the relative stereochemistry of the substituents on the bicyclic ring system. The conformational preferences of isomers, such as cis-1-benzoyldecahydroquinoline, have been studied, indicating that specific diastereomers can be synthesized and isolated. pacific.edu

Diastereoselective methods for synthesizing substituted decahydroquinolines have been developed. For example, the reduction of octahydroquinolin-5-one derivatives can proceed with high diastereoselectivity to furnish the corresponding decahydroquinolines. nih.gov Catalytic hydrogenation under various conditions has been shown to be effective in controlling the stereochemical outcome. nih.gov The choice of catalyst and reaction conditions can significantly influence which diastereomer is formed as the major product.

Furthermore, multicomponent reactions have been utilized to construct highly substituted piperidines and decahydroquinolines with full diastereoselectivity. nih.gov These reactions can create multiple stereocenters in a single step with a high degree of control.

| Starting Material | Reagent/Catalyst | Key Transformation | Diastereoselectivity | Ref. |

| Octahydroquinolin-5-one | Catalytic Hydrogenation | Reduction | High | nih.gov |

| Primary Amine, β-Dicarbonyl, α,β-Unsaturated Aldehyde | Cerium(IV) Ammonium (B1175870) Nitrate | Multicomponent Reaction | High | nih.gov |

Asymmetric Catalysis in Decahydroquinoline Benzoylation

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. springernature.com While specific examples of asymmetric catalysis directly applied to the N-benzoylation of decahydroquinoline are not prevalent in the literature, the principles can be applied to the synthesis of chiral decahydroquinoline precursors.

For instance, asymmetric hydrogenation or other catalyzed reactions can be used to establish the chirality of the decahydroquinoline core, which is then followed by a standard benzoylation reaction. Dirhodium tetracarboxylate-catalyzed asymmetric cyclopropanation of vinyl heterocycles has been shown to produce chiral building blocks with high enantioselectivity. rsc.org Similar strategies could be envisioned for creating chiral precursors to decahydroquinoline.

The development of new chiral ligands and catalysts is an active area of research, and it is plausible that future developments will lead to direct asymmetric N-benzoylation methods or more efficient asymmetric syntheses of the decahydroquinoline ring itself.

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary can be removed. This is a reliable and well-established method for asymmetric synthesis.

In the synthesis of chiral decahydroquinolines, a chiral auxiliary can be attached to a precursor molecule to control the stereochemistry of a key bond-forming step. For example, chiral tricyclic lactams, derived from the condensation of a ketoacid with a chiral amino alcohol like (R)-phenylglycinol, have been used as scaffolds for the enantioselective synthesis of cis-decahydroquinolines. ub.edu In this approach, a dynamic kinetic asymmetric transformation allows for the formation of a specific diastereomeric lactam, which can then be converted to the enantiopure decahydroquinoline. ub.edu

Another strategy involves the use of chiral N-tert-butanesulfinyl imines as intermediates to control the stereoselective addition of nucleophiles, a method that has been successfully applied to the synthesis of other nitrogen-containing heterocycles. While a direct application to this compound synthesis is not explicitly detailed, the underlying principles are broadly applicable.

| Chiral Auxiliary | Key Reaction | Stereochemical Outcome | Ref. |

| (R)-Phenylglycinol | Cyclocondensation with ketoacid | Enantioselective formation of tricyclic lactam | ub.edu |

| (R)-Pantolactone | Asymmetric cyclopropanation | High diastereoselectivity and enantioselectivity | rsc.org |

Novel Synthetic Methodologies and Catalytic Approaches

Transition metal catalysis has become an indispensable tool for the formation of carbon-nitrogen bonds, a key step in the synthesis of this compound from decahydroquinoline and a benzoyl source. rsc.org These reactions offer significant advantages over classical methods, often proceeding under milder conditions with higher functional group tolerance.

A variety of transition metals, including palladium, copper, and gold, have been utilized to catalyze N-arylation and N-acylation reactions. mdpi.combeilstein-journals.org For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful means to form the N-benzoyl bond. mdpi.com These reactions typically involve the coupling of an amine (decahydroquinoline) with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the success of the reaction, influencing catalyst stability, activity, and selectivity.

Similarly, copper-catalyzed N-benzoylation reactions, often referred to as Ullmann-type couplings, represent a valuable alternative. These reactions can be more cost-effective than their palladium-catalyzed counterparts and are effective for a broad range of substrates. Recent developments have focused on using more soluble and reactive copper sources and ligands to improve reaction efficiency and expand the substrate scope.

Gold-catalyzed reactions have also emerged as a powerful tool for the construction of N-heterocyclic scaffolds. mdpi.com While less common for simple N-benzoylation, gold catalysts can be employed in more complex transformations leading to the formation of the decahydroquinoline ring system itself, which can then be subsequently benzoylated.

The table below summarizes some of the key features of different transition metal-catalyzed N-benzoylation methods.

| Catalyst System | Typical Reaction Conditions | Advantages | Challenges |

| Palladium-based | Pd catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand, base, organic solvent, elevated temperature. | High functional group tolerance, broad substrate scope, well-established methodology. | Cost of palladium, potential for catalyst poisoning by certain functional groups. |

| Copper-based | Cu catalyst (e.g., CuI), ligand (e.g., diamine), base, organic solvent, often higher temperatures than palladium. | Lower cost than palladium, effective for a wide range of substrates. | Can require harsh reaction conditions, sometimes lower yields and selectivity compared to palladium. |

| Gold-based | Au catalyst (e.g., AuCl3), often in the context of more complex cyclization/functionalization sequences. | Unique reactivity for activating alkynes and allenes, can lead to novel molecular architectures. mdpi.com | Higher cost, less developed for simple N-benzoylation compared to Pd and Cu. |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov In the context of this compound synthesis, these principles can be applied to develop more environmentally benign and sustainable methods. organic-chemistry.orgscispace.com

Key aspects of green chemistry in this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. organic-chemistry.org This can be achieved by favoring addition reactions over substitution or elimination reactions.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ionic liquids, or supercritical fluids. researchgate.net For example, performing the N-benzoylation in an aqueous medium or using a recyclable ionic liquid as the reaction medium can significantly reduce the environmental impact. researchgate.net

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents is a cornerstone of green chemistry. organic-chemistry.org As discussed in the previous section, transition metal catalysts are highly effective for N-benzoylation, minimizing waste generation.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis is another approach that can significantly reduce reaction times and energy input. nih.gov

Renewable Feedstocks: While not always directly applicable to the synthesis of a specific molecule like this compound, the use of starting materials derived from renewable resources is a broader goal of green chemistry.

A three-component reaction of an aldehyde, (E)-3-aminobut-2-enenitrile, and dimedone in ionic liquids has been reported for the synthesis of quinoline (B57606) derivatives, showcasing a one-pot, environmentally friendly procedure. researchgate.net While not directly yielding this compound, this approach highlights the potential of multicomponent reactions in ionic liquids for the green synthesis of related heterocyclic systems.

Derivatization Strategies for Functionalized this compound Analogues

The functionalization of the this compound scaffold is crucial for exploring structure-activity relationships and developing new materials. Derivatization can be achieved by modifying either the decahydroquinoline ring system or the benzoyl moiety. nih.govnih.govmdpi.com

The saturated decahydroquinoline ring offers several positions for the introduction of functional groups. researchgate.netresearchgate.net Strategies for its modification often involve leveraging the existing stereochemistry of the ring system to direct the introduction of new substituents.

One approach involves the diastereoselective derivatization of a cis-decahydroquinoline (B84933) ring system. nih.gov For instance, an allyl-palladium catalyzed ketone dehydrogenation followed by a conjugate addition has been used to functionalize a cis-decahydroquinoline derivative in a single step, improving upon previous multi-step sequences. nih.gov

The stereocontrolled construction of the decahydroquinoline ring itself can also be a powerful tool for introducing diversity. Methods like stereoselective Diels-Alder reactions can be employed to build the core structure with specific stereocenters, which can then be further elaborated. researchgate.net

The table below provides examples of reactions used to modify the decahydroquinoline ring.

| Reaction Type | Reagents and Conditions | Outcome |

| Allylic C-H Activation/Functionalization | Allyl-palladium catalyst, oxidant, nucleophile. | Introduction of functional groups at positions allylic to a carbonyl within the ring system. nih.gov |

| Diels-Alder Cycloaddition | Chiral dienophile, Lewis acid catalyst. | Stereocontrolled formation of the decahydroquinoline core with predefined stereochemistry. researchgate.net |

| Reductive Amination | Ketone precursor, amine, reducing agent (e.g., NaBH3CN). | Introduction of amino groups onto the ring. |

| Grignard/Organolithium Addition | Carbonyl precursor, organometallic reagent. | Introduction of alkyl or aryl substituents. |

The benzoyl group provides a versatile handle for introducing a wide array of functional groups onto the this compound scaffold. Standard aromatic substitution reactions can be employed to modify the phenyl ring of the benzoyl group.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can be used to introduce substituents at the ortho, meta, or para positions of the benzoyl ring. The directing effects of the carbonyl group (meta-directing) and any existing substituents on the ring will govern the regioselectivity of these reactions.

Furthermore, the carbonyl group of the benzoyl moiety itself can be a site for transformation. For example, reduction of the carbonyl group to a secondary alcohol can be achieved using reducing agents like sodium borohydride. This alcohol can then be further functionalized, for instance, by etherification or esterification.

The table below lists common transformations of the benzoyl group.

| Reaction Type | Reagents and Conditions | Outcome |

| Nitration | HNO3, H2SO4 | Introduction of a nitro group (-NO2) on the aromatic ring. |

| Halogenation | X2 (e.g., Br2), Lewis acid (e.g., FeBr3) | Introduction of a halogen atom (-Br, -Cl) on the aromatic ring. |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | Introduction of an acyl group (-COR) on the aromatic ring. |

| Carbonyl Reduction | NaBH4, methanol | Reduction of the benzoyl carbonyl to a benzyl (B1604629) alcohol. |

Structural Elucidation and Advanced Conformational Analysis of 1 Benzoyldecahydroquinoline

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the characterization of 1-benzoyldecahydroquinoline, each providing unique insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum displays signals corresponding to each unique proton environment in the molecule. The chemical shifts, splitting patterns (multiplicities), and integration values provide information about the electronic environment and neighboring protons. For instance, protons on the benzoyl group typically appear in the aromatic region (around 7.0-8.0 ppm), while the protons on the decahydroquinoline (B1201275) ring system are found in the aliphatic region. rsc.orgchemicalbook.comorganicchemistrydata.orgchemicalbook.com The complexity of the aliphatic region often necessitates the use of two-dimensional NMR techniques for complete assignment. youtube.comwikipedia.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. hmdb.cayoutube.com The carbonyl carbon of the benzoyl group is characteristically found at a downfield chemical shift (around 170 ppm). The aromatic carbons of the benzoyl ring appear in the approximate range of 125-140 ppm, while the sp³ hybridized carbons of the decahydroquinoline core resonate at higher field strengths. nih.gov Quaternary carbons, such as the carbonyl carbon and the ipso-carbon of the benzoyl group, often exhibit lower intensity peaks. youtube.com

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. youtube.comwikipedia.orgyoutube.comyoutube.com

COSY experiments establish proton-proton coupling correlations, allowing for the tracing of spin systems within the decahydroquinoline rings. youtube.com

HSQC experiments correlate directly bonded proton and carbon atoms, providing definitive C-H attachments. youtube.comwikipedia.org

Table 1: Representative NMR Data for this compound Moieties

| Atom Type | Technique | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Benzoyl Protons | ¹H NMR | 7.0 - 8.0 | Aromatic region, complex multiplets. |

| Decahydroquinoline Protons | ¹H NMR | 1.0 - 4.0 | Aliphatic region, significant overlap often observed. |

| Carbonyl Carbon | ¹³C NMR | ~170 | Characteristic downfield shift. |

| Aromatic Carbons | ¹³C NMR | 125 - 140 | Resonances for the benzoyl ring carbons. |

| Decahydroquinoline Carbons | ¹³C NMR | 20 - 60 | Saturated carbon region. |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in this compound. docbrown.info

IR Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the range of 1630-1680 cm⁻¹. Other significant bands include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations for the aromatic ring.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR. The aromatic ring vibrations often give rise to strong signals in the Raman spectrum. The C=O stretch is also observable, though typically weaker than in the IR spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | C=O Stretch | 1630 - 1680 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure. libretexts.orgmiamioh.edu

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) corresponding to the exact mass of this compound would be observed. libretexts.org The presence of a nitrogen atom dictates that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. miamioh.edu

Fragmentation Pattern: The fragmentation of this compound is influenced by the presence of the amide linkage and the decahydroquinoline ring system. Common fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and related compounds. miamioh.edunih.gov

Loss of the Benzoyl Group: A prominent fragment often observed corresponds to the loss of the benzoyl group (C₆H₅CO•), resulting in a fragment ion with a mass-to-charge ratio (m/z) of 105. youtube.com

Fragmentation of the Decahydroquinoline Ring: The decahydroquinoline ring can undergo various fragmentation pathways, leading to a complex pattern of fragment ions in the lower mass region. nih.gov

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption bands are primarily due to the benzoyl chromophore. nist.gov

π → π Transitions:* The aromatic ring of the benzoyl group gives rise to strong absorption bands in the ultraviolet region, typically below 280 nm, corresponding to π → π* transitions.

n → π Transitions:* The carbonyl group of the amide also exhibits a weaker n → π* transition at a longer wavelength, which may sometimes be obscured by the stronger π → π* absorptions.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.goved.ac.ukresearchgate.net For a chiral molecule like this compound, this technique can be used to establish its absolute configuration. researchgate.netnih.gov The analysis of the diffraction data allows for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecular conformation adopted in the crystal lattice. The Flack parameter is a critical value derived from the crystallographic data that helps in the assignment of the absolute configuration of a chiral, enantiomerically pure compound. ed.ac.uknih.gov

Conformational Preferences and Dynamics of the Decahydroquinoline Core and N-Benzoyl Group

The conformational flexibility of this compound is a key aspect of its stereochemistry. libretexts.orgslideshare.net

Chair-Chair Interconversions in Decahydroquinolines

The decahydroquinoline ring system, consisting of two fused cyclohexane (B81311) rings, is conformationally flexible. The most stable conformation for a six-membered ring is the chair form, which minimizes both angle strain and torsional strain. rsc.org Consequently, the decahydroquinoline framework exists predominantly in a double-chair conformation. This system can undergo a ring-flipping process, known as chair-chair interconversion, where one chair conformation converts into another. usda.gov During this process, substituents that were in axial positions move to equatorial positions, and vice versa. usda.gov

The decahydroquinoline system can exist as cis and trans isomers, depending on the relative stereochemistry at the bridgehead carbons (C4a and C8a). In trans-decahydroquinoline, the two rings are fused in a way that prevents ring flipping. In contrast, the cis-decahydroquinoline (B84933) isomer is conformationally mobile and exists as an equilibrium between two distinct chair-chair conformers. rsc.orgrsc.org The relative stability of these two conformers is influenced by the steric interactions of the substituents on the ring.

Influence of the N-Benzoyl Substituent on Ring Conformation

The introduction of an N-benzoyl group at position 1 of the decahydroquinoline ring system has a profound impact on its conformational preferences. The N-benzoyl group introduces features of an amide bond, which has a significant partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group. nanalysis.comazom.com This restricted rotation around the C(O)-N bond, with a rotational barrier of approximately 18 kcal/mol in amides, influences the geometry of the nitrogen atom, making it more planar (sp2-hybridized). acs.org

This planarity at the nitrogen atom introduces a phenomenon known as allylic strain (or A(1,3) strain) in N-acylpiperidines, a substructure within this compound. nih.gov This strain arises from the steric interaction between a substituent on the double bond (in this case, the carbonyl oxygen of the benzoyl group) and a substituent on the allylic carbon. To alleviate this strain, the molecule will adopt a conformation that minimizes these unfavorable interactions. In N-acylpiperidines with a substituent at the 2-position, this often leads to a strong preference for the conformer where the 2-substituent occupies an axial position. nih.gov

For this compound, the partial double bond character of the N-C(O) bond and the resulting planarity around the nitrogen atom will significantly influence the chair-chair equilibrium of the piperidine (B6355638) ring portion of the molecule. The bulky benzoyl group will create steric interactions that dictate the preferred orientation of the fused ring system. Computational studies on N-acylpiperidines have shown that the energy difference between conformers can be substantial, with the axial orientation of a 2-substituent being favored by up to 3.2 kcal/mol. nih.gov This suggests that in this compound, the conformation that minimizes steric clash with the benzoyl group will be heavily favored.

Furthermore, the presence of the N-benzoyl group can also influence the equilibrium between chair and twist-boat conformations. While the chair conformation is generally more stable, studies on N-acylpiperidines have shown that the twist-boat conformation can be stabilized by protein-ligand interactions and may be present in significant populations. nih.govacs.org

Pseudorotational Analysis and Ring Puckering Parameters

A more quantitative description of the conformation of the six-membered rings in this compound can be achieved through pseudorotational analysis and the calculation of ring puckering parameters, as defined by Cremer and Pople. This method describes the exact conformation of a ring in terms of a set of puckering coordinates.

For a six-membered ring, the conformation can be described by three puckering coordinates: two puckering amplitudes (q₂, q₃) and one phase angle (φ₂). These parameters define a spherical coordinate system where the total puckering amplitude (Q) is the radius, and the angles (θ and φ₂) define a point on the surface of the sphere.

Chair conformations are located at the poles of the sphere (θ = 0° and 180°).

Boat and twist-boat conformations are found at the equator (θ = 90°).

Table 1: Cremer-Pople Puckering Parameters for Ideal Six-Membered Ring Conformations

| Conformation | Total Puckering Amplitude (Q) | θ (degrees) | φ₂ (degrees) |

| Chair | > 0 | 0 or 180 | - |

| Boat | > 0 | 90 | 0, 60, 120, etc. |

| Twist-Boat | > 0 | 90 | 30, 90, 150, etc. |

This table presents idealized values. Actual values for this compound would deviate based on the specific molecular geometry.

Stereochemical Investigations: Isomerism and Chirality

The decahydroquinoline skeleton contains multiple stereocenters, leading to a variety of possible stereoisomers. The presence of the benzoyl group does not add new stereocenters but influences the properties and analysis of the existing ones. The key stereochemical features of this compound are the relative configurations at the bridgehead carbons (defining cis or trans fusion) and at any substituted positions on the carbocyclic ring.

Diastereomeric and Enantiomeric Purity Assessment

The synthesis of this compound can result in a mixture of diastereomers and enantiomers. The assessment of the purity of these mixtures is crucial for understanding its chemical and biological properties.

Diastereomeric Purity: Diastereomers have different physical properties and can often be separated and quantified using standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are also powerful for determining diastereomeric ratios, as diastereomers will typically exhibit distinct sets of signals. usda.gov

Enantiomeric Purity: Enantiomers, having identical physical properties in a non-chiral environment, require chiral methods for their separation and quantification. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. researchgate.netsigmaaldrich.comnih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. Common CSPs include those based on polysaccharides like cellulose (B213188) and amylose. researchgate.net

Another approach for determining enantiomeric purity is the use of chiral solvating agents or derivatizing agents in conjunction with NMR spectroscopy. A chiral solvating agent can form transient diastereomeric complexes with the enantiomers, which may result in separate NMR signals for each enantiomer, allowing for their quantification.

Stereochemical Assignment Methodologies

Determining the absolute and relative stereochemistry of the various isomers of this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are invaluable for elucidating the relative stereochemistry of the molecule.

¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative orientation of substituents on the ring can be inferred.

Nuclear Overhauser Effect (NOE): NOE spectroscopy (NOESY) provides information about the spatial proximity of protons. The observation of an NOE between two protons indicates that they are close in space, which is crucial for determining the relative configuration of stereocenters and the preferred conformation of the rings. For example, NOE can be used to distinguish between axial and equatorial substituents. usda.gov

¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms are sensitive to their stereochemical environment. nih.gov For instance, the ¹³C chemical shifts of cis- and trans-decahydroquinolines show characteristic differences that can be used for stereochemical assignment. usda.govrsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry if a suitable crystal can be obtained. nih.govresearchgate.netnih.govmdpi.comresearchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous assignment of all stereocenters and the solid-state conformation of the molecule.

Chemical Reactivity and Mechanistic Investigations of 1 Benzoyldecahydroquinoline Transformations

Reactions at the Decahydroquinoline (B1201275) Core

The decahydroquinoline ring system, a saturated heterocyclic scaffold, is susceptible to reactions that alter its degree of saturation, introduce new functional groups, or modify the ring structure itself.

The conversion of the saturated decahydroquinoline core to its aromatic counterpart, quinoline (B57606), is a significant transformation, particularly relevant in the context of Liquid Organic Hydrogen Carrier (LOHC) technology, where N-heterocycles serve as reversible hydrogen storage materials. researchgate.net This process involves the catalytic removal of hydrogen atoms, leading to the formation of a fully aromatic system.

The dehydrogenation is typically achieved using heterogeneous catalysts, with palladium (Pd) being a prominent choice. Studies have investigated the efficacy of various supported Pd catalysts for this reaction. researchgate.net For instance, the catalytic activity of Pd-containing catalysts in the dehydrogenation of decahydroquinoline has been systematically evaluated. researchgate.net The process is envisioned to occur in successive steps, ultimately leading to the stable aromatic quinoline ring. researchgate.net

Visible-light-mediated aerobic dehydrogenation offers an alternative pathway. For example, a Ru(bpy)₃²⁺ complex has been shown to photocatalytically oxidize decahydroquinoline. researchgate.net The reaction proceeds through a series of dehydrogenation steps, facilitated by tautomerization events that allow for the progressive aromatization of the ring system. researchgate.net The reverse reaction, the complete hydrogenation of quinoline to decahydroquinoline, has also been studied in detail, with catalysts like 5% Pd on alumina (B75360) (Pd/Al₂O₃) showing high efficiency under optimized conditions of temperature and hydrogen pressure. ncl.res.in

Table 1: Catalytic Systems for Decahydroquinoline Dehydrogenation

| Catalyst System | Reactant | Product | Key Findings | Reference |

|---|---|---|---|---|

| Pd-containing catalysts | Decahydroquinoline | Quinoline | Effective for dehydrogenation in LOHC applications. | researchgate.net |

| Ru(bpy)₃²⁺ (photocatalyst) | Decahydroquinoline | Quinoline | Aerobic dehydrogenation occurs via successive tautomerization and oxidation steps. | researchgate.net |

The direct C-H functionalization of saturated aza-cycles like decahydroquinoline is a powerful strategy for synthesizing substituted derivatives from simple starting materials. ethz.ch While literature specifically detailing the functionalization of 1-benzoyldecahydroquinoline is scarce, methods developed for related saturated N-heterocycles, such as piperidines and azepanes, provide insight into potential synthetic routes. ethz.chacs.org

Most reported methods focus on the functionalization of the C-H bond adjacent to the nitrogen atom (the α-position). ethz.ch Strategies often involve the generation of cyclic iminium ions, which can then be trapped by various nucleophiles. ethz.ch For instance, α-alkylation, α-cyanation, and α-arylation have been successfully achieved on piperidine (B6355638) and azepane rings. ethz.ch Another approach involves a Norrish-Yang Type II reaction on α-ketoamide derivatives of saturated cyclic amines, which proceeds under mild, visible-light conditions to achieve α-functionalization. acs.orgnih.gov

Functionalization at the bridgehead position of bicyclic systems is challenging but has been demonstrated in related structures. An oxidative C-H activation at the bridgehead of azabicyclo[4.3.1]deca-3,8-dienes has been achieved using N-iodosuccinimide (NIS) in hexafluoroisopropanol (HFIP), leading to the formation of bridgehead ethers. nih.gov The proposed mechanism involves the formation of a bridgehead iminium species that is subsequently trapped by the solvent. nih.gov Such methods highlight the potential for introducing functionality at the sterically hindered bridgehead carbons of the decahydroquinoline skeleton.

Modifications to the bicyclic framework of decahydroquinoline can be achieved through ring-opening or ring-contraction reactions, although direct examples for the 1-benzoyl derivative are not extensively documented. Ring contraction reactions are valuable for creating smaller, strained rings from more accessible larger ones and can proceed through various reactive intermediates. wikipedia.org

A relevant strategy is the deaminative ring contraction, which has been used to synthesize polycyclic heteroaromatics. nih.govrsc.org In one example, a biaryl-linked dihydroazepine undergoes in situ methylation to form a cyclic ammonium (B1175870) cation. nih.gov This intermediate then proceeds through a base-induced acs.orgrsc.org-Stevens rearrangement and dehydroamination cascade to yield a contracted ring system, such as a benzo[h]quinoline (B1196314) core. nih.gov Such cascade reactions demonstrate that complex transformations involving the rearrangement and contraction of nitrogen-containing polycyclic systems are feasible. nih.govrsc.org

Ring-opening reactions can also be synthetically useful. For example, organocatalytic cascade reactions involving the condensation, ring-opening, and subsequent annulation of N-Boc-indolin-2-ones with salicylaldehydes have been developed to produce 3-arylcoumarins, showcasing a ring-opening strategy in a different heterocyclic system. nih.gov

Reactivity of the N-Benzoyl Moiety

The N-benzoyl group is a tertiary amide and exhibits reactivity characteristic of this functional group, including cleavage of the C-N bond and electrophilic substitution on the aromatic ring.

The amide bond in this compound is generally stable but can be cleaved under harsh conditions. Both acid- and base-catalyzed hydrolysis can be employed to convert the amide to the corresponding carboxylic acid (benzoic acid) and the secondary amine (decahydroquinoline). youtube.commasterorganicchemistry.com

Acid-catalyzed hydrolysis typically involves refluxing in a strong acid. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen, which renders the carbonyl carbon more electrophilic. youtube.commasterorganicchemistry.com Water then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, leading to a protonated amine moiety, which is a good leaving group. Elimination of the amine and final deprotonation of the carbonyl yields the carboxylic acid. youtube.commasterorganicchemistry.com

Base-catalyzed hydrolysis requires heating with a strong base like sodium hydroxide (B78521). The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the amide anion. The amide anion subsequently deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the products. youtube.com

Transamidation is a process that transforms one amide into another by reacting it with an amine, effectively exchanging the nitrogen substituent. rsc.org This reaction often requires activation of the amide bond. N-acyl lactams, which are structurally analogous to the amide in this compound, have been shown to undergo transamidation with various aliphatic and aromatic amines. rsc.org Metal-free conditions using reagents like di-tert-butyl peroxide (DTBP) and potassium iodide (TBAI) under aqueous conditions have been developed for N-benzoyl-lactams. rsc.orgresearchgate.net Alternatively, metal catalysts, such as those based on zinc, can facilitate the transamidation of N-benzoyl amides. rsc.org Nickel-catalyzed methods have also been developed for the transamidation of twisted N-Boc amides, proceeding via selective N–C(O) bond cleavage. semanticscholar.orgnsf.gov

Table 2: Conditions for Transamidation of N-Benzoyl Amides

| Amide Substrate | Reagents/Catalyst | Amine Nucleophile | Key Features | Reference |

|---|---|---|---|---|

| N-Benzoylpyrrolidin-2-one | DTBP, TBAI, H₂O | Aliphatic & Aromatic Amines | Metal-free, aqueous conditions. | rsc.org |

| N-Benzoyl cytosine | Zinc triflate, DTBP | Aliphatic & Aromatic Amines | Catalytic C-N bond cleavage. | rsc.org |

| N-Boc amides (twisted) | [CpNi(IPr)Cl] | Non-nucleophilic anilines | Selective N-C(O) cleavage. | semanticscholar.orgnsf.gov |

The benzoyl group's aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration. The reactivity of the ring is influenced by the electron-withdrawing nature of the carbonyl group, which is a deactivating, meta-directing substituent. However, the lone pair on the adjacent nitrogen atom of the decahydroquinoline ring can participate in resonance, potentially moderating this effect.

Studies on analogous systems provide insight. For example, the β-nitration of N-phenylpiperidine has been achieved using t-butyl nitrite (B80452) promoted by an oxoammonium salt, demonstrating that functionalization of the aromatic ring attached to a saturated N-heterocycle is possible. researchgate.net

More conventional nitrating agents can also be employed. The mechanism for the nitration of N-acetonyl derivatives of nitrogen heterocycles with mixed sulfuric and nitric acids has been studied, involving the addition of the nitronium ion (NO₂⁺). researchgate.net For regioselective nitration, specialized methods can be used. A process using dinitrogen pentoxide (N₂O₅) in the presence of a solid, small-pore zeolite catalyst has been shown to favor the formation of the para-nitro isomer in high yields for various substituted aromatic compounds. google.com This shape-selective catalysis could potentially be applied to direct substitution on the benzoyl ring of this compound. google.com

Mechanistic Pathways of Key Chemical Transformations

Detailed investigations into the mechanistic pathways of key chemical transformations of this compound, such as its hydrolysis or other reactions, have not been specifically reported. General principles of amide chemistry suggest that transformations like N-debenzoylation would likely proceed through established mechanisms for amide hydrolysis, which can be catalyzed by acid or base. These reactions typically involve nucleophilic attack at the carbonyl carbon of the benzoyl group. However, without specific studies on this compound, the precise nature of these pathways, including the influence of the decahydroquinoline ring system, remains speculative.

Kinetic Studies and Reaction Rate Determination

There is a lack of published kinetic data for the transformations of this compound. To determine the reaction rates, kinetic studies would need to be performed. Such studies would involve monitoring the concentration of this compound or its transformation products over time under various conditions (e.g., different temperatures, pH levels, and catalyst concentrations). This would allow for the determination of the reaction order, rate constants, and activation energy, providing quantitative insight into the reaction's speed and the factors that influence it. Without such experimental data, a data table for reaction rates cannot be compiled.

Identification of Intermediates and Transition States

The identification of intermediates and transition states in the chemical transformations of this compound is crucial for a complete mechanistic understanding. For instance, in a hydrolysis reaction, a tetrahedral intermediate would be expected to form following the nucleophilic attack on the carbonyl carbon. The characterization of such transient species often requires advanced spectroscopic techniques or computational modeling.

Transition states, which represent the highest energy point along the reaction coordinate, are even more challenging to observe directly due to their fleeting nature. Their structures and energies are typically inferred from kinetic data or calculated using computational chemistry methods. As no specific studies on this compound have been found, there is no available information on the specific intermediates or transition states involved in its reactions.

Stereochemical Outcomes and Diastereoselectivity Control in Reactions

The decahydroquinoline core of this compound possesses multiple stereocenters, making the stereochemical outcome of its reactions a critical aspect of its chemistry. The stereochemistry of the starting material can significantly influence the diastereoselectivity of a reaction, leading to the preferential formation of one diastereomer over others. This is a key consideration in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount.

While general principles of stereochemical control in reactions of cyclic compounds are well-established, specific studies detailing the diastereoselectivity of reactions involving this compound are not available. Research in related systems, such as other N-acylpiperidines or decahydroquinoline derivatives, has shown that the conformation of the ring and the nature of the substituents can play a significant role in directing the approach of reagents, thereby controlling the stereochemical outcome. However, direct extrapolation of these findings to this compound without specific experimental validation would be speculative. A data table summarizing diastereomeric ratios for reactions of this compound cannot be created without such research.

Theoretical and Computational Studies on 1 Benzoyldecahydroquinoline

Quantum Chemical Calculations: An Unexplored Frontier

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into electronic structure, bonding, and reactivity.

Electronic Structure and Bonding Analysis

A comprehensive analysis of the electronic structure of 1-benzoyldecahydroquinoline would involve the determination of molecular orbital energies, electron density distribution, and the nature of the chemical bonds. Techniques such as Density Functional Theory (DFT) or ab initio methods would be employed to calculate these properties. This analysis would be crucial for understanding the molecule's reactivity and spectroscopic behavior. However, no specific studies detailing the electronic structure or bonding of this compound are currently available.

Energy Minimization and Conformational Landscape Mapping

The conformational flexibility of the decahydroquinoline (B1201275) ring system, coupled with the rotation of the benzoyl group, suggests that this compound can exist in multiple conformations. Energy minimization and a systematic search of the conformational landscape would be necessary to identify the most stable geometries. Such studies would typically involve computational methods to calculate the potential energy surface and identify low-energy conformers. Without dedicated research, the specific stable conformers and the energy barriers between them remain undetermined.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are often used to predict spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a compound. The absence of computational studies on this compound means that no such predicted spectroscopic data is available for comparison with potential experimental findings.

Molecular Dynamics Simulations and Conformational Sampling: Charting the Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with the environment.

Dynamic Behavior and Flexibility of the Molecule

MD simulations could reveal the dynamic motions of the decahydroquinoline and benzoyl moieties, including ring puckering and bond rotations. This would provide a more realistic picture of the molecule's behavior in a dynamic environment compared to static quantum chemical calculations. Currently, there are no published MD simulation studies that characterize the flexibility and internal motions of this compound.

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the solvent. MD simulations in different solvent environments (e.g., water, organic solvents) would be essential to understand how intermolecular interactions affect the conformational preferences and potential reaction pathways of this compound. This area of research for the target compound is also presently unexplored.

Reaction Mechanism Predictions and Energy Profiles

The formation of this compound via the N-benzoylation of decahydroquinoline is predicted to follow a nucleophilic acyl substitution mechanism. This reaction involves the attack of the secondary amine (decahydroquinoline) on the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct. libretexts.org

Computational studies on the acylation of similar secondary amines, such as piperidine (B6355638), provide insight into the likely energy profile of this transformation. nih.gov The reaction is expected to proceed through a multi-step pathway involving the formation of a tetrahedral intermediate. youtube.com

The energy profile of this reaction would show the reactants initially forming a pre-reaction complex. The first key step is the nucleophilic attack of the nitrogen atom of decahydroquinoline on the carbonyl carbon of benzoyl chloride, leading to a high-energy tetrahedral intermediate through a transition state. youtube.com This intermediate then collapses, expelling the chloride ion and forming the stable amide product.

Illustrative Energy Profile Data for a Model N-Benzoylation Reaction

| Step | Species | Relative Energy (kcal/mol) (Illustrative) |

| 1 | Reactants (Decahydroquinoline + Benzoyl Chloride) | 0 |

| 2 | Transition State 1 (TS1) | +15 |

| 3 | Tetrahedral Intermediate | +5 |

| 4 | Transition State 2 (TS2) | +8 |

| 5 | Products (this compound + HCl) | -10 |

Note: The energy values in this table are illustrative and based on general knowledge of similar reactions. Specific computational data for this compound is not available.

The key transition state (TS1) in the N-benzoylation of decahydroquinoline involves the partial formation of the N-C bond and the partial breaking of the C=O double bond. Computational modeling of analogous reactions, such as the acylation of secondary amines, suggests a transition state with a specific geometry. nih.gov

In this transition state, the nitrogen atom of the decahydroquinoline ring approaches the carbonyl carbon of the benzoyl group. The geometry around the nitrogen becomes more pyramidal compared to the starting amine, and the carbonyl carbon transitions from a trigonal planar to a more tetrahedral geometry. The C-O bond of the carbonyl group elongates, and a negative charge begins to build up on the oxygen atom.

Illustrative Geometric Parameters of a Model Transition State (TS1)

| Parameter | Description | Value (Illustrative) |

| d(N-C) | Distance between the amine nitrogen and the carbonyl carbon | ~2.0 Å |

| d(C-O) | Length of the carbonyl C-O bond | ~1.3 Å |

| ∠(N-C-O) | Angle of nucleophilic attack | ~105° |

Note: The values in this table are illustrative and based on general computational studies of acylation reactions. Specific data for this compound is not available.

The second transition state (TS2) corresponds to the collapse of the tetrahedral intermediate, where the C-Cl bond is breaking, and the C=O double bond is reforming.

Chemoselectivity: The N-benzoylation of decahydroquinoline is expected to be highly chemoselective. The nitrogen atom of the secondary amine is a much stronger nucleophile than any of the C-H bonds in the decahydroquinoline ring system. Therefore, the reaction will overwhelmingly occur at the nitrogen atom.

Regioselectivity: Since decahydroquinoline has only one secondary amine group, regioselectivity is not a primary concern in the N-benzoylation reaction itself. The reaction will selectively occur at the nitrogen atom.

Stereoselectivity: The stereoselectivity of the N-benzoylation of decahydroquinoline is a more complex issue and depends on the stereoisomer of the starting decahydroquinoline. Decahydroquinoline exists as several stereoisomers due to the fusion of the two six-membered rings (cis and trans) and the chiral centers at the bridgehead carbons and other substituted positions.

The approach of the benzoyl group to the nitrogen atom can be influenced by the steric hindrance imposed by the decahydroquinoline ring system. For a given stereoisomer of decahydroquinoline, the benzoyl group will preferentially add from the less sterically hindered face. For example, in a cis-fused decahydroquinoline, one face of the nitrogen atom will likely be more accessible than the other.

Computational studies on the synthesis of substituted piperidines and other saturated heterocycles have shown that the stereochemical outcome can be predicted by analyzing the energies of the different possible transition states leading to the various stereoisomeric products. ajchem-a.com The product distribution is determined by the relative energies of these transition states, with the lowest energy transition state leading to the major product. The steric bulk of the benzoyl group and the conformational rigidity of the decahydroquinoline isomer are key factors in determining the facial selectivity of the acylation.

Applications As a Synthetic Intermediate and Advanced Scaffold Development

1-Benzoyldecahydroquinoline as a Building Block in Complex Molecule Synthesis

The potential of a molecule as a building block is intrinsically tied to its reactivity, stability, and the strategic value it offers in the assembly of more complex structures. In the case of this compound, its application in this regard is not documented in readily available scientific literature.

The decahydroquinoline (B1201275) core is a key structural motif in a variety of poison-frog alkaloids, many of which exhibit potent biological activities. Synthetic efforts towards these natural products often involve the stereocontrolled construction of the bicyclic ring system. However, a review of synthetic routes to these alkaloids does not indicate the use of this compound as a key precursor. Chemists have generally favored other nitrogen-protecting groups that are more readily cleaved or that can be converted to the N-H functionality present in the final natural products.

The development of novel molecular scaffolds is a cornerstone of modern drug discovery. These core structures provide a three-dimensional framework upon which diverse functional groups can be appended to explore chemical space and optimize biological activity. While the decahydroquinoline skeleton itself is a recognized "privileged scaffold," there is no evidence to suggest that the 1-benzoyl derivative has been specifically employed as a foundational intermediate for the construction of advanced, next-generation scaffolds.

Development of Novel Chemical Scaffolds Based on the this compound Structure

The process of developing new chemical scaffolds often involves the modification of existing ones to improve properties or to access new biological targets. The lack of primary literature on this compound means that any discussion of scaffold development based on this specific structure is purely speculative.

General principles of scaffold modification in medicinal chemistry focus on aspects such as isosteric replacements, conformational restriction, and the introduction of new pharmacophoric elements. While one could theoretically propose modifications to the this compound structure—for instance, by altering the substitution pattern on the benzoyl ring or the decahydroquinoline core—there are no published examples to draw upon for established design principles specific to this molecule.

The nitrogen atom of the decahydroquinoline ring system could potentially serve as a ligand for a metal center, suggesting a possible role in catalysis. The benzoyl group, being an amide, would influence the electronic properties of the nitrogen atom. However, a survey of the literature on catalyst design does not reveal any instances where this compound or its derivatives have been utilized as ligands for catalytic applications. Research in this area tends to focus on other classes of nitrogen-containing heterocycles.

Role of this compound in Stereochemical Control in Organic Synthesis

The rigid, bicyclic structure of the decahydroquinoline system can, in principle, be used to influence the stereochemical outcome of reactions at attached functional groups. The N-benzoyl group, being relatively bulky, could exert a significant steric influence. However, there are no documented examples of this compound being used as a chiral auxiliary or as a substrate where the N-benzoyl group plays a key role in directing stereoselective transformations. Synthetic chemists have historically relied on a wide array of other, more established methods for stereochemical control.

Future Research Directions and Unresolved Challenges in 1 Benzoyldecahydroquinoline Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The current synthesis of quinoline (B57606) derivatives often involves methods that are not environmentally benign. A significant future direction lies in creating sustainable and efficient synthetic pathways to 1-benzoyldecahydroquinoline. Research is moving towards oxidative dehydrogenative coupling (ODC) methods, which are atom-economical and environmentally friendly. acs.org A key challenge is the development of robust, reusable catalysts that can facilitate these transformations without the need for harsh oxidants, solvents, or additives. acs.org

Future research will likely focus on:

Reusable Heterogeneous Catalysts: Designing solid-supported catalysts, such as transition metal oxides combined with bismuth(III), that can be easily recovered and reused, minimizing waste and cost. acs.org

Solvent-Free and Additive-Free Conditions: Optimizing reaction conditions to eliminate the need for organic solvents and additives, aligning with the principles of green chemistry. acs.org

Atom Economy: Prioritizing reaction pathways, like ODC, that maximize the incorporation of atoms from the reactants into the final product. acs.org

Exploration of Novel Reactivity and Unprecedented Transformations

The decahydroquinoline (B1201275) skeleton is rich in C-H bonds, but selectively functionalizing them remains a major challenge. Most methods target the α-position relative to the nitrogen due to its electronic activation. thieme-connect.com The exploration of novel reactivity for this compound will involve accessing the less reactive β and γ positions and investigating transformations beyond simple functionalization.

Key areas for exploration include:

Regiodivergent Functionalization: Developing methods that allow for the selective functionalization at either the α or β positions from the same starting material. acs.org Photocatalytic methods using flavin-based catalysts have shown promise for other N-heterocycles by using a stabilized iminium ion intermediate, where the choice of base dictates the site of reaction. acs.org

Ring-Opening Reactions: Investigating unprecedented transformations such as the catalytic ring-opening of the decahydroquinoline core to yield novel linear amino-ketones or other complex scaffolds. Acid-catalyzed or transition-metal-mediated reactions could unlock new chemical space. mdpi.comkhanacademy.org

Intramolecular Migrations and Cyclizations: Exploring photochemical or thermal conditions to induce intramolecular reactions, such as acyl migrations from the nitrogen to the carbon skeleton or cyclizations to form new polycyclic systems. researchgate.netresearchgate.net The benzoyl group could serve as a key participant in such transformations. researchgate.net

Advanced Computational Modeling for Precise Prediction of Properties and Reactivity

Computational chemistry offers a powerful tool to investigate the complex nature of this compound before undertaking extensive lab work. Advanced modeling can provide deep insights into its structure, properties, and potential reactivity.

Future computational efforts should focus on:

Predicting Reaction Outcomes: Using machine learning and quantitative structure-activity relationship (QSAR) models to predict the outcomes of reactions. nih.gov By training models on datasets of similar N-heterocycle reactions, it may be possible to forecast the major products and yields for novel transformations of this compound. nih.gov

Conformational Analysis: Performing high-level quantum mechanical calculations and molecular dynamics simulations to map the complex potential energy surface of the various stereoisomers and conformers. This is crucial for understanding the influence of the N-benzoyl group on the ring's shape.

Mechanism Elucidation: Modeling transition states and reaction pathways to understand the mechanisms of both existing and hypothetical reactions. This can guide the development of new catalysts and reaction conditions for desired transformations.

Property Prediction: Employing computational tools like the Molecular Operating Environment (MOE) and Petra/Osiris/Molinspiration (POM) analysis to predict physicochemical properties and potential biological activities, helping to prioritize synthetic targets.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Calculating ground-state geometries, reaction energies, and transition states to predict stability and reactivity. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule over time to understand conformational flexibility and solvent effects. |

| Machine Learning / QSAR | Predicting biological activity, toxicity, and reaction outcomes based on structural descriptors. nih.gov |

| Virtual Screening | Docking the this compound structure into the active sites of biological targets to predict binding affinity. |

Integration with Flow Chemistry and Automated Synthesis

The synthesis and screening of this compound derivatives can be significantly accelerated by integrating modern automation technologies. Flow chemistry and automated synthesis platforms offer enhanced control, efficiency, and safety compared to traditional batch methods. acs.orgnih.gov

Key opportunities for integration include:

Rapid Reaction Optimization: Using automated flow reactors to quickly screen a wide range of reaction parameters (temperature, pressure, catalyst, stoichiometry) to find optimal conditions. rsc.org Real-time analysis via inline spectroscopy can provide immediate feedback. rsc.org

Library Synthesis: Employing automated synthesis consoles to prepare libraries of this compound analogs. thieme-connect.com These systems can use pre-packed reagent capsules to perform multi-step sequences, including reaction, workup, and purification, with minimal user intervention. researchgate.netthieme-connect.com

Improved Safety and Scalability: Conducting hazardous or highly exothermic reactions more safely in flow reactors, which offer superior heat transfer and control over reaction volume. acs.org Processes developed in flow can often be scaled up more reliably than batch processes. nih.gov

| Feature | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Poor, non-uniform | Excellent, rapid |

| Mixing | Slow, diffusion-dependent | Fast, efficient |

| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reaction volumes |

| Scalability | Often problematic | Generally more straightforward |

| Automation | Difficult to fully automate | Easily integrated with automated pumps and analyzers nih.gov |

Understanding Complex Stereochemical Phenomena

The decahydroquinoline scaffold possesses multiple stereocenters, leading to a large number of potential stereoisomers. The addition of the planar, bulky N-benzoyl group introduces further stereochemical complexity that is not yet fully understood.

Unresolved challenges and research directions include:

Atropisomerism: Investigating the potential for hindered rotation around the N-C(O) single bond. The interaction between the benzoyl group and protons on the quinoline ring could create a significant rotational barrier, leading to stable, separable atropisomers—a form of axial chirality. mdpi.com This phenomenon is known in related bi-aryl systems and represents a key area for study. mdpi.com

Conformational Control: The N-benzoyl group significantly influences the conformational equilibrium of the fused ring system (the "decalin-like" chair-chair interconversion). In N-alkylated cis-decahydroquinolines, the substituent on the nitrogen shifts the conformational preference. rsc.org A major challenge is to understand and predict the preferred conformation of different this compound stereoisomers, as this will dictate their 3D shape and biological activity.

Stereoselective Synthesis and Characterization: Developing synthetic methods that provide precise control over the multiple stereocenters is a formidable challenge. Furthermore, the unambiguous characterization of each stereoisomer requires advanced analytical techniques, such as 2D NMR spectroscopy, X-ray crystallography, and vibrational circular dichroism (VCD).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-benzoyldecahydroquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves domino Povarov reactions, where arylamines and benzoyl derivatives undergo cyclization under acidic conditions. Key parameters include temperature (80–120°C), solvent choice (e.g., dichloroethane for polarity control), and catalyst (e.g., BF₃·Et₂O). Yield optimization requires iterative adjustment of stoichiometry and reaction time, with purity assessed via HPLC (≥95% threshold) . For reproducibility, crystallographic validation (e.g., CCDC deposition) is recommended to confirm structural integrity .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., CCDC 890916) .

- NMR spectroscopy : Analyze - and -NMR for decahydroquinoline ring protons (δ 1.2–2.8 ppm) and benzoyl carbonyl (δ ~165 ppm).

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers, with mobile phases optimized for polar interactions .

Q. What are the baseline pharmacological profiles of this compound, and how are preliminary bioassays designed?

- Methodological Answer : Initial bioactivity screening should follow standardized protocols:

- Target Selection : Prioritize receptors linked to decahydroquinoline derivatives (e.g., CNS targets like NMDA or σ receptors).

- In vitro Assays : Use cell-based models (e.g., SH-SY5Y for neuroactivity) with IC₅₀/EC₅₀ determination via fluorometric or colorimetric readouts.

- Dose-Response Curves : Validate results with triplicate runs and positive controls (e.g., memantine for NMDA antagonism) .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR or mass spectrometry often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature (VT) NMR : Identify dynamic equilibria (e.g., ring-flip transitions) by tracking signal coalescence.

- DFT Calculations : Compare experimental -NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .

- High-Resolution MS : Use ESI-Orbitrap to distinguish isobaric species (mass accuracy < 2 ppm) .

Q. What experimental designs address the stereochemical complexity of this compound in pharmacological studies?

- Methodological Answer :

- Enantioselective Synthesis : Employ chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to isolate enantiomers.

- Docking Studies : Use AutoDock Vina to model interactions between enantiomers and target proteins (e.g., docking scores < -7 kcal/mol indicate high affinity).

- In vivo Pharmacokinetics : Compare enantiomer bioavailability via LC-MS/MS plasma profiling in rodent models .

Q. How can computational methods predict and optimize the bioactivity of this compound analogs?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.8).

- MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) over 100 ns to assess binding stability.

- ADMET Prediction : Use SwissADME or pkCSM to prioritize analogs with favorable CNS permeability (BBB score ≥ 0.6) and low hepatotoxicity .

Data Contradiction and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Protocol Standardization : Document reaction parameters (e.g., inert atmosphere, moisture control) in detail.

- Batch-to-Batch Analysis : Compare HPLC chromatograms and melting points across ≥3 independent syntheses.

- Open Data Sharing : Deposit raw spectral data in repositories like Zenodo for peer validation .

Q. How should researchers address discrepancies in reported biological activities of this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using fixed/random-effects models (e.g., RevMan).

- Assay Harmonization : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and receptor binding (radioligand displacement).

- Structural Reanalysis : Re-examine compound purity and stereochemistry in conflicting studies via independent LC-MS/NMR .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on this compound?

- Methodological Answer : Apply FINER criteria:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.